EGFR Selectivity Advantage: Tpl2 Kinase Inhibitor (CAS 871307-18-5) Versus Early 4-Anilinoquinoline Lead Compounds
Early 4-anilino-6-aminoquinoline-3-carbonitrile lead compounds in the Tpl2 inhibitor program exhibited poor selectivity for Tpl2 over epidermal growth factor receptor (EGFR) kinase, representing a critical liability for inflammation and oncology applications where EGFR pathway modulation could confound phenotypic readouts or introduce toxicity [1]. The development of the 4-anilino-6-amino-1,7-naphthyridine-3-carbonitrile scaffold, exemplified by Tpl2 Kinase Inhibitor (CAS 871307-18-5), addressed this deficiency. In direct comparative biochemical assays, Tpl2 Kinase Inhibitor demonstrates a Tpl2 IC50 of 50 nM versus an EGFR IC50 of 5 μM, yielding a selectivity index of 100-fold for Tpl2 over EGFR [2]. This represents a substantial improvement over early quinoline-based leads where EGFR inhibition was a prominent off-target liability [1].
| Evidence Dimension | Biochemical IC50 for EGFR kinase (off-target) |
|---|---|
| Target Compound Data | IC50 = 5 μM for EGFR kinase |
| Comparator Or Baseline | Early 4-anilino-6-aminoquinoline-3-carbonitrile leads: exhibited poor selectivity for Tpl2 over EGFR (precise IC50 values not disclosed but characterized as a primary selectivity liability) |
| Quantified Difference | Target compound achieves 100-fold selectivity (Tpl2 IC50 = 50 nM vs. EGFR IC50 = 5 μM), representing significant improvement over early quinoline leads |
| Conditions | Biochemical kinase inhibition assay; ATP-competitive format |
Why This Matters
For researchers using Tpl2 inhibition in EGFR-expressing cellular models (e.g., A431 epidermoid carcinoma cells), the 100-fold selectivity window reduces the likelihood of confounding EGFR-mediated effects compared to earlier-generation analogs.
- [1] Hu Y, Green N, Gavrin LK, Janz K, Kaila N, Li HQ, et al. Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. 2009. View Source
- [2] Calbiochem / EMD Millipore. Tpl2 Kinase Inhibitor Product Datasheet: Catalog No. 616373. Displays IC50 = 5 μM for EGFR. View Source
